6-Amino-3,5-dicyanopyridine-2-thiolate
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Overview
Description
6-Amino-3,5-dicyanopyridine-2-thiolate is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential biological activity and is used in the synthesis of various biologically active molecules . The pyridine skeleton is a structural part of numerous natural alkaloids, metal complexes, and organic compounds, including drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by triethylamine, inorganic bases, boric acid, or Lewis acids, and can be enhanced using ultrasonic irradiation .
Industrial Production Methods
the use of effective catalysts and scalable reaction conditions, such as those mentioned above, suggests that industrial synthesis could be feasible with optimization of these methods .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,5-dicyanopyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives .
Scientific Research Applications
6-Amino-3,5-dicyanopyridine-2-thiolate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the accumulation of prion protein in scrapie-infected mouse neuroblastoma cells and exhibit inhibitory activity against HIV-1 integrase . These activities suggest that the compound interferes with specific molecular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-4,6-dimethylpyridine-3,5-dicarbonitrile
- 2-Amino-6-chloropyridine-3,5-dicarbonitrile
Uniqueness
6-Amino-3,5-dicyanopyridine-2-thiolate is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of biologically active molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C7H3N4S- |
---|---|
Molecular Weight |
175.19g/mol |
IUPAC Name |
6-amino-3,5-dicyanopyridine-2-thiolate |
InChI |
InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)/p-1 |
InChI Key |
AOLHMHYTLZBBKT-UHFFFAOYSA-M |
SMILES |
C1=C(C(=NC(=C1C#N)[S-])N)C#N |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)[S-])N)C#N |
Origin of Product |
United States |
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